

Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel(0) in Cross-Coupling Reactions

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Compound of Interest

Compound Name: *Ethenebis(triphenylphosphine)nickel*

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These application notes provide a comprehensive overview of the use of **ethenebis(triphenylphosphine)nickel(0)**, often generated in situ from nickel(0) precursors and triphenylphosphine, as a highly effective catalyst for cross-coupling reactions. This catalyst system is particularly valuable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and crucial for the development of new pharmaceutical agents.

Introduction

Ethenebis(triphenylphosphine)nickel(0), with the chemical formula $(\text{Ph}_3\text{P})_2\text{Ni}(\text{CH}_2=\text{CH}_2)$, is a low-valent nickel complex that serves as a powerful catalyst in a variety of cross-coupling reactions. While the isolated complex can be used, it is more commonly generated in situ from stable Ni(II) precatalysts like dichlorobis(triphenylphosphine)nickel(II) ($\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$) or from Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) ($\text{Ni}(\text{COD})_2$) in the presence of triphenylphosphine (PPh_3). This approach offers a cost-effective and versatile method for constructing biaryl and other coupled products, which are prevalent scaffolds in many drug molecules. The use of nickel catalysis presents a more economical and sustainable alternative to palladium-based systems.^{[1][2]}

Catalytic Activity and Applications

The primary application of the **ethenebis(triphenylphosphine)nickel(0)** catalyst system is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of aryl or vinyl halides with aryl- or vinylboronic acids.[3] The catalyst has demonstrated high efficacy in coupling challenging substrates, such as deactivated aryl chlorides, at room temperature, which is a significant advantage in the synthesis of complex molecules with sensitive functional groups.[4]

Quantitative Data Summary

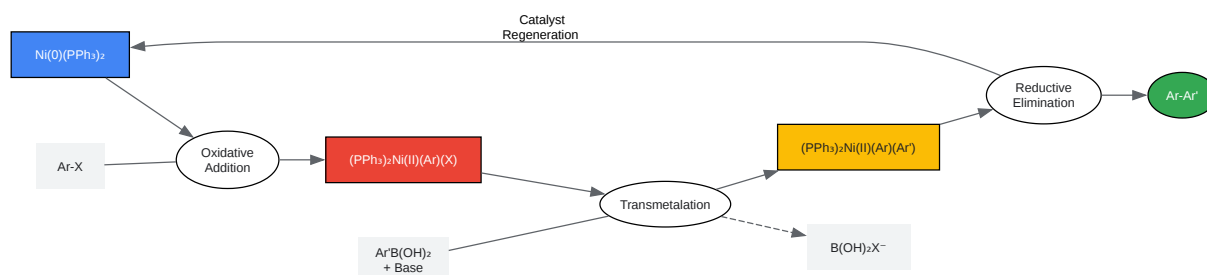
The following table summarizes the performance of the Ni(0)/PPh₃ catalyst system in the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids at room temperature. The data is compiled from a study by Tang and Hu (2006), where the active catalyst was generated in situ from Ni(COD)₂ and PPh₃. [4]

Entry	Aryl Chloride	Arylboronic Acid	Product	Yield (%) ^[4]
1	4-Chloroanisole	Phenylboronic acid	4-Methoxybiphenyl	95
2	4-Chloroanisole	4-Methylphenylboronic acid	4-Methoxy-4'-methylbiphenyl	96
3	4-Chloroanisole	4-Methoxyphenylboronic acid	4,4'-Dimethoxybiphenyl	92
4	4-Chloroanisole	3,5-Dimethylphenylboronic acid	4-Methoxy-3',5'-dimethylbiphenyl	95
5	4-Chlorotoluene	Phenylboronic acid	4-Methylbiphenyl	93
6	Chlorobenzene	Phenylboronic acid	Biphenyl	85
7	4-Chlorobenzonitrile	Phenylboronic acid	4-Cyanobiphenyl	88
8	Methyl 4-chlorobenzoate	Phenylboronic acid	Methyl 4-phenylbenzoate	82
9	2-Chloronaphthalene	Phenylboronic acid	2-Phenylnaphthalene	94

Reaction Mechanism

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a Ni(0)/Ni(II) catalytic cycle. The key steps are:

- **Oxidative Addition:** The active Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Ni(II) intermediate, $(\text{PPh}_3)_2\text{Ni}(\text{Ar})(\text{X})$. This step is often considered the rate-determining step.[4]
- **Transmetalation:** The Ni(II) intermediate reacts with the boronic acid, typically activated by a base, to form a new Ni(II) species where the halide is replaced by the aryl group from the boronic acid. This step generates a diorganonickel(II) complex, $(\text{PPh}_3)_2\text{Ni}(\text{Ar})(\text{Ar}')$.
- **Reductive Elimination:** The diorganonickel(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.



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Figure 1: Catalytic cycle for the Ni(0)-catalyzed Suzuki-Miyaura reaction.

Experimental Protocols

Below are detailed protocols for the in situ generation of the nickel catalyst and a general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.

Protocol 1: In Situ Generation of Ni(0)/PPh₃ Catalyst from Ni(COD)₂ and Suzuki-Miyaura Coupling

This protocol is adapted from Tang and Hu, J. Org. Chem. 2006, 71, 2167-2169.[4]

Materials:

- Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)_2)
- Triphenylphosphine (PPh_3)
- Aryl chloride
- Arylboronic acid
- Potassium phosphate (K_3PO_4)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Brine
- Water
- Silica gel for column chromatography
- Nitrogen or Argon source for inert atmosphere

Procedure:

- **Reaction Setup:** In a nitrogen-filled glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.
- **Catalyst Preparation:** In a separate vial, dissolve bis(1,5-cyclooctadiene)nickel(0) (5.5 mg, 0.02 mmol, 4 mol%) and triphenylphosphine (11 mg, 0.04 mmol, 8 mol%) in 2 mL of anhydrous THF.
- **Reaction Initiation:** Add the catalyst solution to the vial containing the substrates and base.

- Reaction Conditions: Seal the reaction vial and stir the mixture at room temperature for 30 hours.
- Workup:
 - Quench the reaction by adding water.
 - Extract the aqueous layer with ethyl acetate (3 x 15 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Synthesis of $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$ Precatalyst and Subsequent Suzuki-Miyaura Coupling

This protocol provides a method for synthesizing the air-stable Ni(II) precatalyst, which can then be reduced in situ for the cross-coupling reaction.

Synthesis of $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$:

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Triphenylphosphine (PPh_3)
- Ethanol
- Ether
- Nitrogen or Argon source

Procedure:

- In a 20 mL vial, combine $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (0.5 g) and 7 mL of ethanol.
- Seal the vial and degas the solution with a stream of nitrogen for 15 minutes.
- Quickly add PPh_3 (1.2 g) to the vial and seal it again.
- Stir the reaction mixture in an 80 °C water bath for 1 hour.
- Allow the mixture to cool to room temperature and then place it in an ice-water bath for 10 minutes.
- Collect the resulting solid by vacuum filtration, washing with small portions of cold ethanol and then ether.
- Dry the solid under vacuum to yield the $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$ precatalyst.

Suzuki-Miyaura Coupling using $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2/\text{n-BuLi}$:

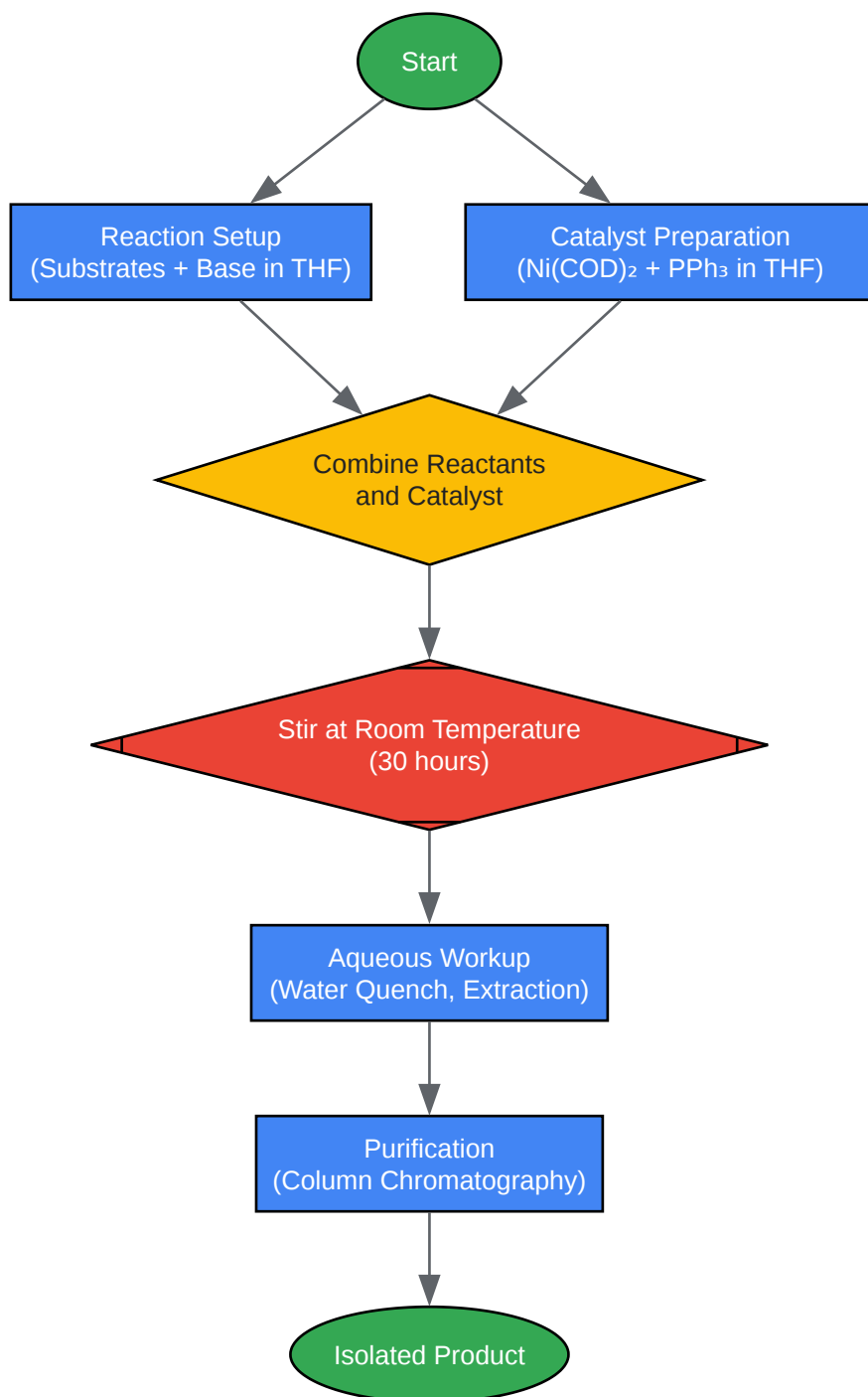
Materials:

- $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$ (prepared as above)
- n-Butyllithium (n-BuLi) in hexanes
- Aryl chloride
- Arylboronic acid
- Potassium phosphate (K_3PO_4)
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen or Argon source

Procedure:

- Reaction Setup: In a nitrogen-filled glovebox, add $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$ (4 mol%), the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K_3PO_4 (3.0 equiv) to an oven-dried vial with a magnetic stir bar.

- Add anhydrous THF to the vial.
- Catalyst Activation: Cool the mixture to 0 °C and slowly add n-butyllithium (8 mol%) dropwise. The presence of the aryl chloride during the reduction of the Ni(II) precatalyst is crucial for generating a highly active catalyst.^[4]
- Reaction Conditions: Allow the reaction to warm to room temperature and stir for the required time (typically 24-30 hours).
- Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.



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Figure 2: General experimental workflow for Ni(0)/PPh₃ catalyzed Suzuki-Miyaura coupling.

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